Cas no 132439-41-9 (1-cyclopropylcyclopentan-1-amine)

1-cyclopropylcyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- Cyclopentanamine, 1-cyclopropyl- (9CI)
- 1-cyclopropylcyclopentan-1-amine
- 132439-41-9
- DB-286498
- AKOS006238847
- AMNLAEZUDVGLNT-UHFFFAOYSA-N
- EN300-1238063
- Cyclopentanamine, 1-cyclopropyl-
- SCHEMBL7462675
- 1-Amino-1-cyclopropylcyclopentane
- 1-Cyclopropylcyclopentanamine
-
- インチ: InChI=1S/C8H15N/c9-8(7-3-4-7)5-1-2-6-8/h7H,1-6,9H2
- InChIKey: AMNLAEZUDVGLNT-UHFFFAOYSA-N
- SMILES: C1CCC(C1)(C2CC2)N
計算された属性
- 精确分子量: 125.12055
- 同位素质量: 125.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 1.1
じっけんとくせい
- PSA: 26.02
1-cyclopropylcyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1238063-1.0g |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-1238063-0.5g |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 0.5g |
$933.0 | 2023-05-26 | ||
Enamine | EN300-1238063-10.0g |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 10g |
$4176.0 | 2023-05-26 | ||
Enamine | EN300-1238063-10000mg |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 10000mg |
$4176.0 | 2023-10-02 | ||
Enamine | EN300-1238063-5.0g |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-1238063-50mg |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 50mg |
$816.0 | 2023-10-02 | ||
Enamine | EN300-1238063-2500mg |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 2500mg |
$1903.0 | 2023-10-02 | ||
Enamine | EN300-1238063-500mg |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 500mg |
$933.0 | 2023-10-02 | ||
Enamine | EN300-1238063-1000mg |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 1000mg |
$971.0 | 2023-10-02 | ||
Enamine | EN300-1238063-0.05g |
1-cyclopropylcyclopentan-1-amine |
132439-41-9 | 0.05g |
$816.0 | 2023-05-26 |
1-cyclopropylcyclopentan-1-amine 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
1-cyclopropylcyclopentan-1-amineに関する追加情報
1-Cyclopropylcyclopentan-1-amine (CAS No. 132439-41-9): A Comprehensive Overview
1-Cyclopropylcyclopentan-1-amine (CAS No. 132439-41-9) is a cyclic amine compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopropyl group attached to a cyclopentane ring, with an amine functional group at the 1-position of the cyclopentane ring. The combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-cyclopropylcyclopentan-1-amine is particularly noteworthy. The cyclopropyl group, known for its high strain energy, can influence the conformational flexibility and reactivity of the molecule. The cyclopentane ring, on the other hand, provides a rigid scaffold that can enhance the stability and bioavailability of the compound. The amine functional group at the 1-position of the cyclopentane ring further adds to its reactivity and potential for forming hydrogen bonds, which are crucial for interactions with biological targets.
In recent years, research on 1-cyclopropylcyclopentan-1-amine has focused on its potential as a lead compound for the development of new drugs. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-cyclopropylcyclopentan-1-amine derivatives exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Moreover, clinical trials have begun to explore the therapeutic potential of 1-cyclopropylcyclopentan-1-amine in various disease models. Preliminary results from phase I clinical trials have shown that this compound is well-tolerated and exhibits a favorable safety profile. These findings have paved the way for further clinical investigations to evaluate its efficacy in treating conditions such as chronic pain and neurodegenerative disorders.
The synthesis of 1-cyclopropylcyclopentan-1-amine has also been an area of active research. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of cyclopropylmagnesium bromide with cyclopentanone followed by reduction and subsequent amination. This synthetic strategy allows for the preparation of various derivatives with different substituents on the cyclopropyl or cyclopentane rings, thereby expanding the scope for structure-activity relationship (SAR) studies.
In addition to its potential as a therapeutic agent, 1-cyclopropylcyclopentan-1-amine has also found applications in materials science and analytical chemistry. Its unique structural features make it suitable for use as a building block in the synthesis of advanced materials with tailored properties. For example, it has been used to prepare polymers with enhanced mechanical strength and thermal stability. In analytical chemistry, 1-cyclopropylcyclopentan-1-amine has been employed as a chiral derivatizing agent for enantiomeric separation by gas chromatography (GC) and liquid chromatography (LC).
The environmental impact of 1-cyclopropylcyclopentan-1-amine is another important consideration. Studies have shown that this compound is biodegradable under aerobic conditions and does not accumulate in aquatic environments. This makes it an environmentally friendly option compared to some other organic compounds used in industrial processes.
In conclusion, 1-cyclopropylcyclopentan-1-amine (CAS No. 132439-41-9) is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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